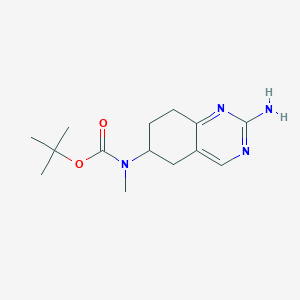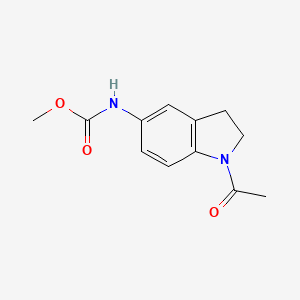![molecular formula C9H7ClF3NO4S B2975549 Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate CAS No. 338397-30-1](/img/structure/B2975549.png)
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of trifluoromethylpyridine (TFMP) . TFMP and its derivatives are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate” were not found, TFMP derivatives are generally synthesized through various methods. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- Unusual Electronic Effects in Ligand Design : Research by Edder et al. (2000) explored the electronic effects of electron-withdrawing sulfonamide groups in ligands, leading to the development of heterodimetallic complexes with unique optical and magnetic properties. The introduction of sulfonamide groups into ligand backbones can significantly impact the bonding and stability of metal-ligand complexes, offering pathways to tailor the electronic structure of materials for specific applications (Edder et al., 2000).
- Methylation and Trifluoroethylation Methods : Zhang et al. (2003) provided a methodology for the direct methylation or trifluoroethylation of imidazole and pyridine derivatives, presenting a straightforward approach to synthesize room-temperature ionic liquids (RTILs). This technique is crucial for developing new materials with potential applications in green chemistry and industrial processes (Zhang et al., 2003).
Materials Science and Ionic Liquids
- Thermodynamic and Transport Properties of Ionic Liquids : Cadena et al. (2006) conducted a combined experimental and molecular dynamics study on pyridinium-based ionic liquids. Their work contributes to understanding the dynamic and thermodynamic properties of these substances, which are essential for their application in electrochemical devices and green solvents (Cadena et al., 2006).
Biological Applications and Antimicrobial Activity
- Antimicrobial and Surface Activity : El-Sayed (2006) explored the synthesis and biological activity of 1,2,4-triazole derivatives, demonstrating that certain synthesized compounds have good antimicrobial activities and can be used as surface active agents. This research opens avenues for developing new antimicrobial agents and surfactants with specific applications in healthcare and industry (El-Sayed, 2006).
Agricultural Chemistry
- Novel Insecticide Targeting Sap-Feeding Pests : Zhu et al. (2011) reported the discovery and characterization of sulfoxaflor, a novel insecticide effective against various sap-feeding pests. This research highlights the potential of sulfone derivatives in developing new pesticides that offer alternatives to existing compounds, especially in managing resistance issues in agricultural pests (Zhu et al., 2011).
Eigenschaften
IUPAC Name |
methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO4S/c1-18-7(15)4-19(16,17)8-6(10)2-5(3-14-8)9(11,12)13/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWKVAVPLXVUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

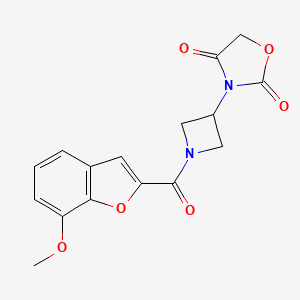
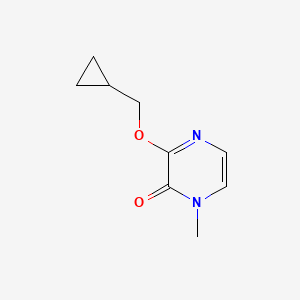
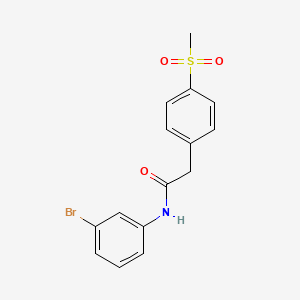
![N-propyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2975474.png)
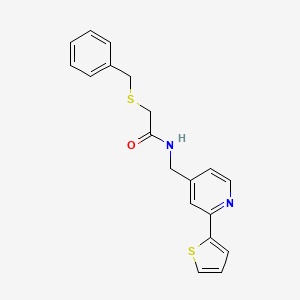

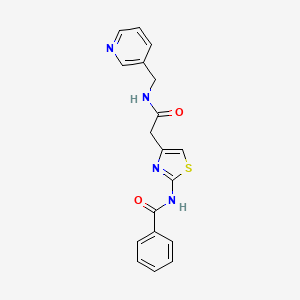
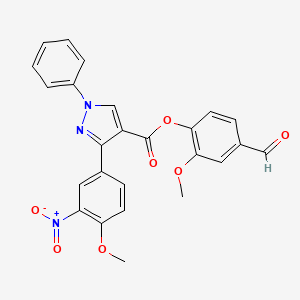
![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2975479.png)
![5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2975481.png)
![(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one](/img/structure/B2975482.png)
![5-bromo-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2975485.png)
